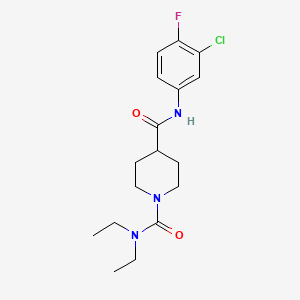
4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide, also known as N-(4-morpholinylmethyl)-N-(2-phenylethyl)benzamide (MPEP), is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been investigated for its potential use in the treatment of drug addiction, autism spectrum disorders, and fragile X syndrome. In addition, MPEP has been used as a tool compound in basic research to study the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
MPEP is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the release of intracellular calcium, which plays a critical role in synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, MPEP reduces the release of intracellular calcium and modulates synaptic transmission. This mechanism of action is believed to underlie the therapeutic effects of MPEP in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects. In animal models, MPEP has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the reinforcing effects of drugs of abuse. MPEP has also been shown to modulate neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and striatum. These effects are consistent with the role of mGluR5 in synaptic plasticity and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. MPEP is also relatively stable and can be administered orally or by injection. However, there are some limitations to the use of MPEP in lab experiments. It has a relatively short half-life and may require repeated dosing to maintain its effects. In addition, the use of MPEP in animal models may not fully recapitulate the complex pathophysiology of neurological and psychiatric disorders in humans.
Zukünftige Richtungen
There are several future directions for research on MPEP and its potential therapeutic applications. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another area of focus is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Furthermore, the potential use of MPEP in combination with other pharmacological agents or behavioral therapies should be explored. Finally, the development of new animal models that better mimic the human pathophysiology of these disorders may help to advance our understanding of the therapeutic potential of MPEP.
Synthesemethoden
The synthesis of MPEP involves the reaction of 2-phenylethylamine with 4-(chloromethyl)benzoic acid to form the intermediate compound, 4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide(2-phenylethyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with morpholine to form MPEP. The synthesis of MPEP is a multi-step process that requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(19-5-3-2-4-6-19)15-22-21(24)20-9-7-18(8-10-20)16-23-11-13-25-14-12-23/h2-10,17H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMKMPLZZDWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)
![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)